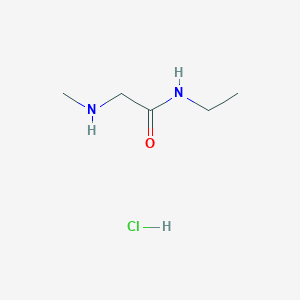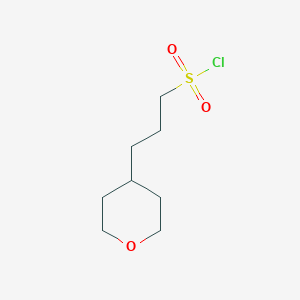
2-(3-chlorophenyl)phthalazin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C14H9ClN2O and its molecular weight is 256.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Antitumor Activities and DNA-binding Properties
The compound Phthalazin-1(2H)-one, which includes 2-(3-chlorophenyl)phthalazin-1(2H)-one, has been synthesized and its complex with La(III) characterized. This complex demonstrated potential in antitumor activities and DNA-binding properties. It was found to bind to DNA through intercalation modes and exhibited higher binding affinity in its La(III)-complex form than as the ligand alone. The antitumor activities of this complex were investigated, showing significant potential in this field (Wang et al., 2005).
2. Core Skeleton for Designing Adenosine Receptor Antagonists
The 2-phenylphthalazin-1(2H)-one (PHTZ) ring system, which relates to this compound, has been identified as a new core skeleton for the design of human A3 adenosine receptor antagonists. This discovery was driven by the structural similarity between PHTZ and other scaffolds, and it led to the creation of compounds with high affinity and selectivity for the hA(3) adenosine receptor (Poli et al., 2011).
3. Relevance in Medicinal Chemistry
The phthalazin-1(2H)-one core, closely related to this compound, is a significant pharmacophore in medicinal chemistry. This compound's versatility has led to an exploration of new synthetic methods to access various substituted and functionalized derivatives. Recent advances in the synthesis of phthalazinone derivatives demonstrate its relevance in drug discovery processes (Terán et al., 2019).
4. Applications in Organic Light-Emitting Devices
Compounds derived from phthalazin-1(2H)-one, including this compound, have been used in the development of organic light-emitting devices (OLEDs). These compounds, such as a novel ligand 9-(4-(4-chlorophenyl)phthalazin-1-yl)-9H-carbazole and its iridium(III) complex, have demonstrated high efficiency in OLED applications (Fang et al., 2009).
5. Synthesis and Structural Characterization in Antimicrobial Applications
2,4-Disubstituted phthalazin-1(2H)-one derivatives, which include this compound, have been synthesized and characterized. These derivatives demonstrated effectiveness as antimicrobial agents and have been used in the synthesis of reactive nucleosides and dyes, showing high stability in applications like dyeing wool and cotton textiles (El-Hashasha et al., 2017).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-11-5-3-6-12(8-11)17-14(18)13-7-2-1-4-10(13)9-16-17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZUATCKQJCSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2851029.png)
![N-(3,5-difluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2851030.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2851031.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2851033.png)


![5-Methyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2851037.png)
![4-(ethylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2851040.png)
![4-[(4-Formylphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2851042.png)



